Gabosine D
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Overview
Description
Gabosine D is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Total Synthesis and Biological Activity : Gabosine D, along with other gabosines, has been a subject of extensive synthetic research. One study achieved the total syntheses of levorotatory enantiomers of gabosines D and E using a divergent approach, highlighting the potential for synthesizing dextrorotatory enantiomers as well (Fresneda et al., 2016).
- Chemical Structure and Configuration : Another significant aspect of research on Gabosine D involves determining its chemical structure and configuration. This has been done through methods like X-ray diffraction and NMR spectral analysis, as evidenced in various synthesis studies (Shing & Cheng, 2010).
Biological Activity and Potential Applications
- Inhibition of Enzymes : A study on Gabosine D derivatives showed that they inhibit glutathione S-transferase M1, which is essential for overcoming cisplatin resistance in lung cancer cells. This indicates a potential application of Gabosine D in cancer treatment (Wang et al., 2011).
- Diverse Biological Activities : Gabosines, including Gabosine D, exhibit a range of interesting biological activities, such as enzyme inhibition, which is critical in various therapeutic areas. The versatility of these compounds is highlighted in their structural diversity and potential applications in different fields of medicine and pharmacology.
properties
Product Name |
Gabosine D |
---|---|
Molecular Formula |
C9H12O6 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
[(3S,4S,5R)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,6,8-9,11,13-14H,3H2,1H3/t6-,8-,9-/m0/s1 |
InChI Key |
QNDBYGBRMNCSJX-XVYDVKMFSA-N |
Isomeric SMILES |
CC(=O)OCC1=C[C@@H]([C@@H]([C@H](C1=O)O)O)O |
Canonical SMILES |
CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
synonyms |
gabosine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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